N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Description
N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is a heterocyclic compound featuring a 1,3-thiazole core substituted with chlorine atoms at positions 2 and 4, a methylidene (-CH=) group at position 5, and a hydroxylamine (-NHOH) moiety. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The methylidene-hydroxylamine group suggests applications in Schiff base chemistry or as intermediates in synthesizing nitrogen-containing heterocycles.
Properties
IUPAC Name |
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJDEBDHPLBYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=C(N=C(S1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381133 | |
| Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666257-91-6 | |
| Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4-dichloro-1,3-thiazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions such as oxidation to form oximes or nitroso derivatives and reduction to convert the imine group to an amine.
Biology
The compound is being investigated for its potential as an antimicrobial and antifungal agent . Preliminary studies have shown that thiazole derivatives exhibit significant activity against multidrug-resistant strains of bacteria and fungi. For instance, compounds derived from similar thiazole structures have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species .
Medicine
Research into the therapeutic properties of this compound has indicated potential anti-inflammatory and anticancer activities. The compound may inhibit specific enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties. Additionally, studies are exploring its role in targeting cancer cells through mechanisms that disrupt cellular pathways essential for tumor growth.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing new compounds with targeted biological activities.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives similar to this compound:
- Antifungal Activity : A study evaluated novel thiazole compounds against multidrug-resistant Candida species and found that certain derivatives exhibited superior antifungal activity compared to traditional treatments like fluconazole .
- Antibacterial Efficacy : Another investigation focused on thiazole derivatives' effectiveness against Gram-positive bacteria such as MRSA and vancomycin-resistant Enterococcus faecium. The results indicated promising antibacterial properties that warrant further exploration .
Mechanism of Action
The mechanism of action of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory mediators, resulting in anti-inflammatory actions .
Comparison with Similar Compounds
Structural Comparisons
- Core Heterocycles: The target compound’s 1,3-thiazole core shares electronic similarities with oxazolidinones (oxygen-containing) and thiazolidinones (sulfur-containing with additional ketones). Substituent Effects:
- Dichloro groups on the thiazole ring increase electrophilicity compared to methyl or benzamide substituents in other compounds. This could enhance reactivity in nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Functional Group Reactivity
- Hydroxylamine vs.
- Electron-Withdrawing Effects : Dichloro substituents (target compound) and dioxo groups () both deactivate aromatic rings but differ in their influence on ring strain and π-conjugation.
Research Implications and Gaps
- Pharmacological Applications : Thiazole and triazine derivatives are often explored as kinase inhibitors or antimicrobial agents. The dichloro-thiazole-hydroxylamine structure could be tested for similar bioactivities .
- Materials Science: The conjugated system in the target compound may offer UV absorption or semiconductor properties, akin to thiazolidinone-based dyes .
Note: Further experimental studies are required to validate these hypotheses and elucidate the compound’s physicochemical and biological profiles.
Biological Activity
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiazole ring and a hydroxylamine functional group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives of thiazole have shown promising results against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.30 | Escherichia coli |
| 10 | 0.35 | Pseudomonas aeruginosa |
These compounds demonstrated significant inhibition zones in vitro, indicating their potential as antimicrobial agents .
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through hemolytic activity tests. The results showed low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting minimal toxicity to red blood cells compared to standard toxic agents like Triton X-100 .
Table 2: Hemolytic Activity of Compounds
| Compound | % Lysis (at 100 μg/mL) |
|---|---|
| N-(pyridin-2-yl)hydroxylamine | 3.23 |
| Triton X-100 | 100 |
The mechanism by which this compound exerts its biological effects is believed to involve its nucleophilic properties. Studies suggest that hydroxylamines can act as potent nucleophiles in reactivating inhibited enzymes, such as acetylcholinesterase (AChE), which is critical in neuropharmacology .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiazole derivatives against biofilm formation by Staphylococcus species. The results indicated that these compounds could significantly reduce biofilm formation compared to traditional antibiotics like Ciprofloxacin .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of hydroxylamines on cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
